

## The Discovery and Synthesis of 5-Methoxyalpha-methyltryptamine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-alpha-methyltryptamine

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### Introduction

**5-Methoxy-alpha-methyltryptamine** (5-MeO- $\alpha$ MT), also known as  $\alpha$ ,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine class. Structurally, it is the 5-methoxy derivative of alpha-methyltryptamine ( $\alpha$ MT). First synthesized in 1958, its profound psychoactive effects were later characterized in detail by Alexander Shulgin and David E. Nichols in 1978.[1][2] This technical guide provides an in-depth overview of the discovery, first synthesis, and core pharmacology of 5-MeO- $\alpha$ MT, tailored for researchers, scientists, and drug development professionals.

## **Discovery and First Synthesis**

The first documented synthesis of **5-Methoxy-alpha-methyltryptamine** appeared in the scientific literature in 1958.[1] A subsequent publication in 1961 by Terzian, Safrasbekian, Sukasian, and Tatevosian further described the synthesis and some pharmacological properties of α-methyltryptamine and its 5-methoxy derivative.[3] However, it was the seminal work of Alexander Shulgin and David Nichols in 1978 that first characterized its potent psychedelic effects in humans.[2] Shulgin later published a detailed synthesis protocol in his book "Tryptamines I Have Known And Loved" (TiHKAL).[4][5]

# Data Presentation Physicochemical Properties



Property	Value	Reference
Molecular Formula	C12H16N2O	[6]
Molecular Weight	204.27 g/mol	[7]
Melting Point (HCl salt)	216-218 °C	[7]
Appearance (HCl salt)	White crystalline powder	[8]

# Pharmacological Data: Receptor Binding Affinities and Functional Activity

5-MeO-αMT is a potent agonist at several serotonin receptors, with a particularly high affinity and efficacy at the 5-HT<sub>2</sub>A receptor, which is believed to mediate its primary psychedelic effects.

Receptor	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity (EC50, nM)	Efficacy (E <sub>max</sub> )
5-HT₂A	3.1 - 34	2 - 8.4	Full agonist
5-HT₂B	-	15.58	Partial agonist
5-HT1A	-	-	-
SERT	>1000	-	-
NET	>1000	-	-
DAT	>1000	-	-

Data compiled from multiple sources.[1][9]

## **Experimental Protocols**

# First Synthesis (Conceptual Recreation based on early methods for $\alpha$ -methyltryptamines)



While the full text of the original 1958 paper is not readily available, the synthesis of  $\alpha$ -methyltryptamines in that era typically followed a route involving the condensation of a substituted indole with nitroethane, followed by reduction.

Step 1: Condensation of 5-methoxyindole-3-aldehyde with nitroethane. A mixture of 5-methoxyindole-3-aldehyde and nitroethane would be heated in the presence of a catalyst, such as ammonium acetate, to yield 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene.

Step 2: Reduction of the nitropropene intermediate. The resulting nitropropene would then be reduced to the corresponding amine, 5-MeO-αMT. A common reducing agent for this transformation at the time was lithium aluminum hydride (LiAlH<sub>4</sub>) in an anhydrous solvent like diethyl ether or tetrahydrofuran.

### **Alexander Shulgin's Synthesis from TiHKAL**

A detailed and reliable method for the synthesis of 5-MeO- $\alpha$ MT is provided by Alexander Shulgin in his book "TiHKAL".[4][5]

Step 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene To a solution of 5-methoxyindole-3-aldehyde (1 part) in nitroethane (10 parts) is added ammonium acetate (0.25 parts). The mixture is heated at reflux for approximately 1.5 hours. The excess nitroethane is removed under vacuum to yield the crude nitropropene intermediate. This intermediate can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene to **5-Methoxy-alpha-methyltryptamine** A solution of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous THF under an inert atmosphere. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the careful addition of water, followed by a solution of sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated under vacuum. The crude 5-MeO- $\alpha$ MT can then be purified by distillation or by conversion to a salt (e.g., the hydrochloride salt) and recrystallization.

# Mandatory Visualization Synthesis Workflow



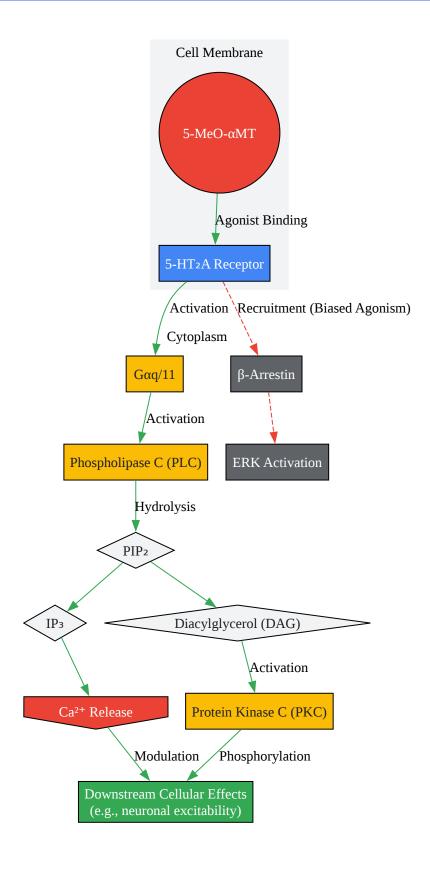


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Caption: Synthesis workflow for **5-Methoxy-alpha-methyltryptamine**.

## 5-HT<sub>2</sub>A Receptor Signaling Pathway





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Caption: Primary signaling pathway of 5-MeO-αMT via the 5-HT<sub>2</sub>A receptor.



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